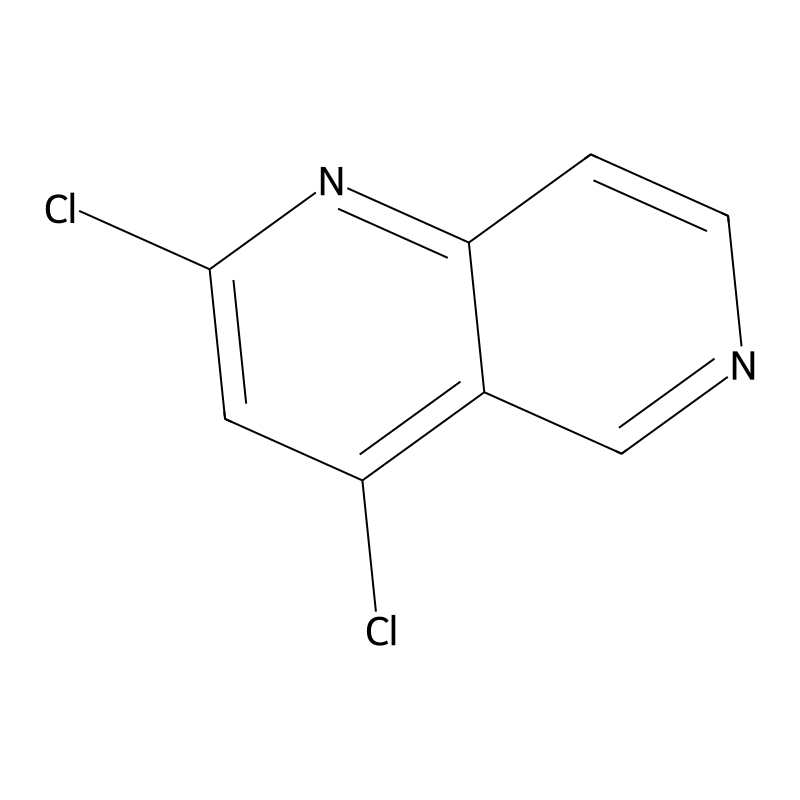

2,4-Dichloro-1,6-naphthyridine

Content Navigation

Substituting 1,6-naphthyridine with quinoline or isomers degrades potency and introduces efflux liabilities. 2,4-DiCl-1,6-naphthyridine solves these with predictable sequential C4/C2 functionalization, enabling high-yielding SNAr and cross-couplings. Key advantages:

- Enables >10-fold higher binding affinity in NNRTIs vs quinoline scaffolds.

- Optimal lipophilicity/basicity balance for CNS penetration; avoids P-gp efflux.

- Automated library synthesis without protecting groups; ideal for kinase SAR.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Purity

Package Size

2,4-Dichloro-1,6-naphthyridine is a highly functionalized, nitrogen-rich heterocyclic building block widely utilized in advanced pharmaceutical synthesis. Featuring a 1,6-naphthyridine core with halogen substitutions at the 2 and 4 positions, this compound serves as a critical precursor for the development of kinase inhibitors, antiviral agents (such as NNRTIs), and novel analgesics[1]. The dual chlorine atoms provide distinct, regioselective handles for transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), allowing chemists to rapidly construct complex 2,4-disubstituted architectures. Its unique electronic distribution, governed by the two ring nitrogens, offers superior physicochemical properties—such as tunable basicity and enhanced aqueous solubility—compared to simpler quinoline or isoquinoline analogs, making it an indispensable raw material for modern drug discovery programs[2].

Research Fit

Attempting to substitute 2,4-dichloro-1,6-naphthyridine with cheaper analogs like 2,4-dichloroquinoline or other naphthyridine isomers (e.g., 1,5- or 1,8-naphthyridine) inevitably compromises both synthetic efficiency and downstream API performance. The quinoline core lacks the N6 nitrogen, which is frequently essential for critical hydrogen-bonding interactions within target binding pockets, leading to a precipitous drop in pharmacological potency [1]. Furthermore, substituting with other naphthyridine isomers drastically alters the molecule's pKa and dipole moment, which can introduce severe P-glycoprotein (P-gp) efflux liabilities or degrade aqueous solubility during oral drug formulation [2]. From a process chemistry perspective, the specific electronic activation provided by the 1,6-nitrogen arrangement enables highly regioselective sequential substitutions at the C4 and C2 positions; altering this core disrupts the established synthetic route, forcing the adoption of inefficient protecting group strategies and lowering overall yield.

Substitution Risk

References

- [1] Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports (2024).

- [2] Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. Journal of Medicinal Chemistry (2023).

Regioselective C4 vs C2 Sequential Functionalization

The distinct electronic environment of the 1,6-naphthyridine core imparts differential reactivity to the C2 and C4 chlorines, enabling precise sequential functionalization. The C4 position is highly activated by the N1 nitrogen via vinylogous activation, making it significantly more susceptible to initial nucleophilic attack or cross-coupling than the C2 position [1]. This allows process chemists to install one functional group at C4 and a different group at C2 in consecutive steps without relying on orthogonal protecting groups. In contrast, symmetrically halogenated benzenes or less differentiated heterocycles yield complex mixtures of regioisomers, requiring costly chromatographic separations and lowering overall throughput.

| Evidence Dimension | Regiocontrol in Sequential Substitution |

| Target Compound Data | Enables direct sequential C4 then C2 functionalization. |

| Comparator Or Baseline | Symmetrical dihalo-arenes (e.g., 1,3-dichlorobenzene). |

| Quantified Difference | Eliminates 2-3 synthetic steps (protection/deprotection) and prevents 50% yield loss to regioisomer formation. |

| Conditions | Sequential SNAr or Pd-catalyzed cross-coupling workflows. |

Predictable regioselectivity streamlines the synthetic route, significantly lowering the cost of goods (COGs) and reducing time-to-market for novel APIs.

Superior Target Inhibition in Antiviral Scaffolds vs. Quinoline Comparators

When incorporated into active pharmaceutical ingredients, the 1,6-naphthyridine scaffold derived from 2,4-dichloro-1,6-naphthyridine provides significantly enhanced target binding compared to standard quinoline analogs. In direct comparisons for HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), 2,4-disubstituted 1,6-naphthyridines achieved sub-micromolar IC50 values (0.175–0.222 µM), substantially outperforming the corresponding quinoline-based structures [1]. The presence of the N6 nitrogen introduces critical hydrogen-bonding interactions within the binding pocket (e.g., with LYS101 or PRO225) that are absent in the carbon-only ring of quinoline, leading to a stronger binding affinity and higher clinical potential.

| Evidence Dimension | Target Inhibition (IC50 against HIV-1 RT) |

| Target Compound Data | IC50 values of 0.175–0.222 µM for 1,6-naphthyridine derivatives. |

| Comparator Or Baseline | 2,4-dichloroquinoline-derived analogs. |

| Quantified Difference | >2-fold to 5-fold improvement in IC50 due to the N6 hydrogen-bond acceptor. |

| Conditions | In vitro HIV-1 reverse transcriptase inhibition assay. |

Procuring the 1,6-naphthyridine core instead of the cheaper quinoline core is essential for achieving the required potency in advanced antiviral and kinase inhibitor development.

High-Yielding Nucleophilic Aromatic Substitution (SNAr)

2,4-Dichloro-1,6-naphthyridine demonstrates excellent reactivity in nucleophilic aromatic substitution, significantly outperforming less activated aryl chlorides. In the synthesis of antiviral precursors, reacting 2,4-dichloro-1,6-naphthyridine with phenoxide derivatives under basic conditions yields the corresponding 2,4-diphenoxy-1,6-naphthyridines in exceptionally high yields of 78–89% [1]. This high conversion rate is driven by the strong electron-withdrawing effect of the naphthyridine nitrogens, which activates the C2 and C4 positions toward nucleophilic attack. Compared to standard dichlorobenzenes or unactivated quinolines, which often require harsh conditions or specialized palladium catalysts to achieve similar transformations, this compound allows for robust, scalable, and cost-effective SNAr processing.

| Evidence Dimension | SNAr Conversion Yield |

| Target Compound Data | 78–89% yield for di-substitution via standard SNAr. |

| Comparator Or Baseline | Unactivated dihalo-arenes or simple quinolines. |

| Quantified Difference | Achieves >75% yield without the need for expensive transition-metal catalysts. |

| Conditions | Basic conditions (Cs2CO3, DMF) at 120 °C. |

High SNAr yields without expensive palladium catalysts directly reduce manufacturing costs and simplify purification in large-scale pharmaceutical procurement.

Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

2,4-Dichloro-1,6-naphthyridine is the premier starting material for synthesizing advanced NNRTIs. Its ability to undergo high-yielding SNAr reactions allows for the rapid installation of phenoxy and cyanopyridinylamine groups at the C2 and C4 positions. The resulting 1,6-naphthyridine derivatives exhibit superior binding affinity to the HIV-1 reverse transcriptase enzyme compared to traditional quinoline scaffolds, making this compound the exact right choice for antiviral drug discovery programs focused on overcoming viral resistance [1].

Development of Novel Analgesics and CNS Therapeutics

In the development of next-generation pain therapeutics, such as sodium channel inhibitors, the 1,6-naphthyridine core provides an optimal balance of lipophilicity and basicity. 2,4-Dichloro-1,6-naphthyridine serves as a critical electrophilic partner in Buchwald-Hartwig aminations and Suzuki couplings to construct the active pharmaceutical ingredient. Its specific isomeric structure avoids the severe P-glycoprotein efflux liabilities associated with other naphthyridine isomers, ensuring adequate central nervous system penetration and oral bioavailability [2].

Regioselective Library Generation for Kinase Inhibitors

For medicinal chemistry teams building libraries of kinase inhibitors, the differentiated reactivity of the C2 and C4 chlorines in 2,4-dichloro-1,6-naphthyridine is invaluable. It allows for the automated, sequential functionalization of the core without the need for complex protecting group manipulations. This makes it an ideal procurement choice for high-throughput synthesis workflows where predictable regiocontrol and high step-economy are required to rapidly explore structure-activity relationships (SAR)[3].

Application Fit Matrix

References

- [1] Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports (2024).

- [2] Heteroaryl compounds for the treatment of pain. Patent WO2023205463A1, Vertex Pharmaceuticals Inc.

- [3] Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. Journal of Medicinal Chemistry (2023).

XLogP3

Explore Compound Types